4-Amino-2-methylbenzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIRCGKEOWZBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157901 | |

| Record name | o-Toluenesulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-78-8 | |

| Record name | 4-Amino-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluenesulfonic acid, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluenesulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminotoluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-methylbenzenesulfonic Acid: Properties, Synthesis, and Applications

Introduction and Nomenclature

4-Amino-2-methylbenzenesulfonic acid, also known as 5-aminotoluene-2-sulfonic acid, is an organic compound belonging to the family of substituted aromatic sulfonic acids.[1] Its structure, featuring an amino group, a methyl group, and a sulfonic acid group attached to a benzene ring, makes it a versatile intermediate in various chemical syntheses. The relative positions of these functional groups—amino at position 4, methyl at position 2, and sulfonic acid at position 1—impart specific chemical properties that are of significant interest in the fields of dye manufacturing and medicinal chemistry.

This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, reactivity, synthesis, and applications relevant to researchers and drug development professionals. Understanding these characteristics is crucial for its effective utilization as a chemical building block.

dot

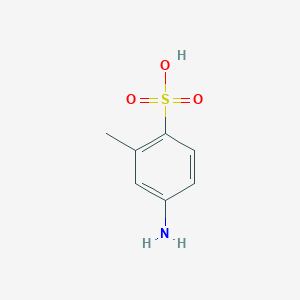

Caption: Molecular Structure of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis and formulation. This compound is a solid at room temperature with properties influenced by the presence of both acidic (sulfonic acid) and basic (amino) functional groups, leading to zwitterionic character in certain conditions.

| Property | Value | Source |

| CAS Number | 133-78-8 | [1] |

| Molecular Formula | C₇H₉NO₃S | [2][3] |

| Molecular Weight | 187.22 g/mol | [3][4] |

| Melting Point | 200°C (for 5-Amino-2-methylbenzenesulfonic acid isomer) | [5] |

| Density | 1.431 g/cm³ (for 2-Amino-4-methylbenzenesulfonic acid isomer) | [4] |

| pKa | -1.11 ± 0.42 (Predicted, for 5-Amino-2-methylbenzenesulfonic acid isomer) | [5] |

| Solubility | Slightly soluble in aqueous acid and base. | [5] |

| XLogP3 | 0.6 (Computed) | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Note: Experimental data for the exact isomer this compound is sparse in readily available literature; some values are for closely related isomers and are provided for estimation purposes.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds. The expected spectral characteristics for this compound are based on its constituent functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. In a solvent like DMSO-d₆, the aromatic protons would appear as multiplets in the 6.5-8.0 ppm range. The methyl group protons would likely appear as a singlet around 2.3-2.5 ppm.[6] The amine (NH₂) protons would present as a broad singlet, and the acidic proton of the sulfonic acid group would also be visible, often at a higher chemical shift (>10 ppm).[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique carbon signals. The aromatic carbons would resonate in the 110-150 ppm region, with carbons attached to the electron-donating amino and methyl groups appearing more upfield, and the carbon attached to the electron-withdrawing sulfonic acid group appearing more downfield. The methyl carbon signal would be expected at approximately 20-25 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Expected characteristic peaks include:

-

N-H stretching from the primary amine at ~3300-3500 cm⁻¹.

-

O-H stretching from the sulfonic acid group, which will be a very broad band from ~2500-3300 cm⁻¹.

-

S=O stretching from the sulfonyl group, appearing as strong absorptions around 1030-1060 cm⁻¹ and 1150-1250 cm⁻¹.

-

C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

C=C stretching from the aromatic ring in the ~1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (187.22).[6] Common fragmentation patterns would involve the loss of SO₂ (64 Da) or SO₃H (81 Da). High-resolution mass spectrometry can confirm the elemental composition with high precision.[2]

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by its three functional groups.

-

Amino Group: The primary aromatic amine is a versatile functional handle. Its most significant reaction in industrial chemistry is diazotization . Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) converts the amino group into a diazonium salt. This diazonium salt is a powerful electrophile and can readily undergo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes.[7] This reaction is fundamental to the use of this compound as a dye intermediate.[7][8]

-

Sulfonic Acid Group: As a strong acid, this group readily deprotonates in aqueous solutions. It can form salts with bases and influences the overall solubility of the molecule. The sulfonic acid group is highly deactivating and a meta-director for electrophilic aromatic substitution, although the activating effects of the amino and methyl groups will also influence the regioselectivity of further reactions.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, which are ortho, para-directing. However, it is strongly deactivated by the sulfonic acid (-SO₃H) group, a meta-director. The ultimate position of any new substituent will depend on the reaction conditions and the interplay of these directing effects.

dot

Caption: Key diazotization and azo coupling reaction pathway.

Synthesis and Purification

Synthetic Pathway Rationale

Industrially, aminobenzenesulfonic acids are often prepared from more fundamental starting materials like toluene. A common strategy involves the sulfonation of an aniline derivative. For this compound, a logical precursor is m-toluidine (3-methylaniline). The sulfonation of m-toluidine with a sulfonating agent like sulfuric acid or oleum is expected to yield the desired product due to the directing effects of the amino and methyl groups. The amino group is a powerful ortho, para-director, and the methyl group is also an ortho, para-director. Sulfonation at the position para to the amino group and ortho to the methyl group is sterically and electronically favored.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for the sulfonation of anilines.

Objective: To synthesize this compound from m-toluidine.

Materials:

-

m-Toluidine (3-methylaniline)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Sodium Chloride (NaCl)

-

Ice bath, heating mantle, round-bottom flask, condenser, magnetic stirrer, Buchner funnel.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 10.7 g (0.1 mol) of m-toluidine.

-

Sulfonation: Place the flask in an ice bath to cool. Slowly and with continuous stirring, add 25 mL of concentrated sulfuric acid. The addition is exothermic and should be controlled to keep the temperature below 50°C. An intermediate, m-toluidinium hydrogen sulfate, will form.

-

Heating (Baking Process): Once the addition is complete, equip the flask with a condenser and transfer it to a heating mantle. Heat the mixture to 180-190°C for 4-5 hours. Water vapor will be evolved during the reaction as the sulfonic acid group is installed on the ring.

-

Work-up and Isolation: After the reaction time, allow the flask to cool to room temperature. The reaction mixture will be a thick, dark syrup. Very carefully and slowly, pour the cooled mixture into 200 mL of cold water with vigorous stirring.

-

Precipitation: The product, this compound, is sparingly soluble in acidic water and should begin to precipitate. The mixture can be further cooled in an ice bath to maximize precipitation.

-

Salting Out (Optional): To further decrease the solubility of the product, add solid sodium chloride to the solution until it is saturated.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold, saturated NaCl solution to remove residual acid and impurities.

-

Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (~80°C).

dot

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Deionized Water

-

Activated Carbon (optional)

-

Erlenmeyer flasks, hot plate, Buchner funnel, filter paper.

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot deionized water, just enough to dissolve the solid completely when the water is boiling. Sulfonic acids often have higher solubility in hot water.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and crystals will form. The cooling can be completed in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold water and then dry them thoroughly.

Analytical Workflow for Characterization

To ensure the identity and purity of the synthesized product, a systematic analytical workflow should be employed.

dot

Caption: Analytical workflow for structural and purity confirmation.

Applications in Research and Drug Development

While this compound is a key intermediate for azo dyes, its structural motifs are highly relevant in pharmaceutical science.[7][8] The benzenesulfonamide scaffold is a classic pharmacophore found in a wide range of therapeutic agents.[9]

-

Carbonic Anhydrase Inhibitors: The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group that is crucial for the activity of carbonic anhydrase inhibitors.[9][10] These inhibitors are used as diuretics and for treating glaucoma and epilepsy.[9] While this specific compound is a sulfonic acid, it serves as a precursor. It can be converted to the corresponding sulfonyl chloride and then reacted with amines to generate a library of sulfonamide derivatives for screening against various carbonic anhydrase isoforms.[10]

-

Antibacterial Agents: The original sulfa drugs were benzenesulfonamides. The core structure of 4-aminobenzenesulfonamide is the basis for this class of antibiotics. Derivatives of aminotoluenesulfonic acids can be explored for novel antibacterial properties.

-

Hypoglycemic Drugs: Certain sulfonylurea compounds, used to treat type 2 diabetes, are synthesized from benzenesulfonamide intermediates.[11] The synthetic pathways often involve building upon a substituted aminobenzenesulfonyl framework.

-

Building Block in Medicinal Chemistry: The compound serves as a rigid scaffold with multiple points for chemical modification. The amino group can be acylated or used in reductive amination, while the sulfonic acid can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, providing diverse avenues for generating novel molecular entities in drug discovery programs.

Safety and Handling

As a chemical intermediate, this compound requires careful handling. Based on safety data for this and related isomers, the following precautions are advised.

-

Hazard Identification: The compound is classified as causing serious eye irritation.[1] Depending on the specific form and related isomers, it may also cause skin irritation or burns.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[1] In cases of dust generation, respiratory protection may be necessary.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14] Eyewash stations and safety showers should be readily accessible.[14]

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

- ECHEMI. (n.d.). This compound SDS, 133-78-8 Safety Data Sheets.

- ECHEMI. (n.d.). 2-Amino-4-methylbenzenesulfonic acid Formula - 88-62-0.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid | CAS 6471-78-9.

- Chem Service. (2016, May 13). SAFETY DATA SHEET: 2-Amino-5-chloro-4-methylbenzenesulfonic acid.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide.

- ChemicalBook. (2025, August 21). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid(6471-78-9).

- ChemicalBook. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid CAS#: 6471-78-9.

- ChemicalBook. (2025, August 23).

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid.

- Biosynth. (n.d.). 2-Amino-2-methylpropanedinitrile, 4-methylbenzene-1-sulfonic acid | 79680-98-1.

- WorldOfChemicals. (2013, May 15). 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.

- ChemicalBook. (n.d.). 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24756351, 4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-2-methylpropanoate.

- PubChemLite. (n.d.). This compound (C7H9NO3S).

- CAS Common Chemistry. (n.d.). 2-Amino-4-methylbenzenesulfonic acid.

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

- Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159509116.

- BLD Pharm. (n.d.). 133-78-8|this compound.

- Tumosienė, I., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- Google Patents. (n.d.). CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide.

- ChemicalBook. (n.d.). 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR.

- ChemicalBook. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid CAS#: 88-53-9.

- ChemicalBook. (n.d.). 118-88-7(5-Amino-2-methylbenzenesulfonic acid) Product Description.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139244748, 4-(2-Aminoethyl)benzenesulfonic acid.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-methylbenzenesulfonic acid.

- Sigma-Aldrich. (n.d.). 4-Amino-2-methylbenzoic acid 95% 2486-75-1.

- BenchChem. (n.d.). Application Notes and Protocols for 2-Methylbenzenesulfonic Acid in the Pharmaceutical Industry.

- ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- El-Sayad, K. A., et al. (n.d.). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed.

- National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. PMC.

- National Center for Biotechnology Information. (n.d.). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PMC.

- NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. NIST WebBook.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.). 4-Amino-3-methylbenzenesulfonic acid | 98-33-9.

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 3. CID 159509116 | C14H18N2O6S2 | CID 159509116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 118-88-7 CAS MSDS (5-Amino-2-methylbenzenesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR [m.chemicalbook.com]

- 7. 4-Amino-5-methoxy-2-methylbenzenesulfonic acid [dyestuffintermediates.com]

- 8. scbt.com [scbt.com]

- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-2-methylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-Amino-2-methylbenzenesulfonic acid. As a crucial intermediate in the synthesis of various dyes and pharmaceuticals, unequivocal confirmation of its molecular structure is paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of downstream products. This document moves beyond a simple recitation of procedures to offer insights into the causality of experimental choices, thereby providing a self-validating framework for analysis.

Introduction: The Importance of Structural Verification

This compound (C₇H₉NO₃S), a substituted aromatic amine, possesses a unique constellation of functional groups—an amino group (-NH₂), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H)—arranged on a benzene ring. The precise positioning of these substituents is critical to the molecule's chemical reactivity and physical properties. Ambiguity in its structure, particularly in distinguishing it from its isomers, can lead to significant deviations in reaction pathways, impurity profiles, and the biological activity of resulting drug candidates. This guide, therefore, presents a multi-faceted analytical approach to confidently ascertain the structure of this compound.

Synthesis Pathway: A Plausible Route

While various synthetic routes can be envisioned, a common and logical approach to the synthesis of this compound involves the electrophilic sulfonation of 3-methylaniline (m-toluidine). The rationale for this choice is grounded in the directing effects of the substituents on the aromatic ring. The amino group is a powerful activating group and is ortho-, para- directing, while the methyl group is a weaker activating group, also ortho-, para- directing. The interplay of these directing effects and steric hindrance will favor the introduction of the sulfonic acid group at specific positions. A plausible and established protocol for a similar transformation, the sulfonation of o-toluidine, provides a robust template for this synthesis[1].

Experimental Protocol: Sulfonation of 3-Methylaniline (m-Toluidine)

This protocol is adapted from established methods for the sulfonation of aromatic amines and serves as a representative procedure for the synthesis of this compound.

Materials:

-

3-Methylaniline (m-toluidine)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Ice

-

Water

-

Sodium Hydroxide (for neutralization, if required)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a molar excess of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath to below 10 °C.

-

Slowly add 3-methylaniline dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20 °C.

-

Once the addition is complete, slowly add fuming sulfuric acid (oleum) dropwise, maintaining a low temperature.

-

After the addition of oleum, the reaction mixture is allowed to slowly warm to room temperature and then heated to a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 2-4 hours) to drive the sulfonation to completion.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.

-

The precipitated this compound is collected by vacuum filtration and washed with cold water to remove excess acid.

-

The crude product can be purified by recrystallization from hot water.

Causality of Experimental Choices:

-

Use of Sulfuric Acid and Oleum: Concentrated sulfuric acid protonates the amino group, forming the anilinium ion, which is a meta-directing group. However, a small equilibrium concentration of the free amine, which is ortho-, para-directing, still exists. The use of oleum (a source of SO₃) provides a high concentration of the electrophile, sulfur trioxide, necessary for the sulfonation of the deactivated ring.

-

Temperature Control: The initial low temperature is crucial to control the exothermic nature of the reaction between the amine and the strong acid. The subsequent heating provides the necessary activation energy for the sulfonation reaction to proceed at a reasonable rate.

Spectroscopic Elucidation: A Multi-Technique Approach

The cornerstone of structural elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino group. The chemical shifts and splitting patterns of the aromatic protons are particularly diagnostic of the substitution pattern.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| H-3 | ~7.6-7.8 | Doublet | Located ortho to the electron-withdrawing sulfonic acid group, leading to deshielding. Coupled to H-5. |

| H-5 | ~6.8-7.0 | Doublet of doublets | Influenced by both the ortho amino group (shielding) and the meta sulfonic acid group (deshielding). Coupled to H-3 and H-6. |

| H-6 | ~6.6-6.8 | Doublet | Located ortho to the electron-donating amino group, resulting in significant shielding. Coupled to H-5. |

| -CH₃ | ~2.2-2.4 | Singlet | Protons of the methyl group are not coupled to other protons. |

| -NH₂ | ~4.5-5.5 | Broad Singlet | The chemical shift of amine protons is variable and can be concentration and temperature dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| -SO₃H | ~10-12 | Broad Singlet | The acidic proton of the sulfonic acid group is highly deshielded and its signal is typically broad. |

Comparative Analysis with an Isomer: The ¹H NMR spectrum of the isomeric compound, 2-Amino-5-methylbenzenesulfonic acid, shows a different pattern for the aromatic protons, which underscores the power of this technique in distinguishing between isomers[2].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electronic effects of the substituents.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-1 (-SO₃H) | ~145-150 | Quaternary carbon attached to the electronegative sulfonic acid group. |

| C-2 (-CH₃) | ~135-140 | Quaternary carbon attached to the methyl group. |

| C-3 | ~125-130 | Aromatic CH carbon. |

| C-4 (-NH₂) | ~140-145 | Carbon attached to the electron-donating amino group. |

| C-5 | ~115-120 | Aromatic CH carbon shielded by the ortho amino group. |

| C-6 | ~110-115 | Aromatic CH carbon shielded by the para amino group. |

| -CH₃ | ~18-22 | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, and O-H bonds.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretch (symmetric and asymmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H stretch | Benzene Ring |

| 2950-2850 | Aliphatic C-H stretch | Methyl Group (-CH₃) |

| ~1620 | N-H bend | Primary Amine (-NH₂) |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1250-1150 | S=O stretch (asymmetric) | Sulfonic Acid (-SO₃H) |

| 1080-1000 | S=O stretch (symmetric) | Sulfonic Acid (-SO₃H) |

| 3000-2500 (broad) | O-H stretch | Sulfonic Acid (-SO₃H) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation pattern would likely involve the loss of SO₂ (64 Da) or SO₃ (80 Da) from the molecular ion, which is characteristic of aromatic sulfonic acids.

Expected Mass Spectral Fragmentation:

-

Molecular Ion (M⁺): m/z 187

-

[M - SO₂]⁺: m/z 123

-

[M - SO₃]⁺: m/z 107

The fragmentation of a related compound, sulfanilic acid (4-aminobenzenesulfonic acid), shows a prominent molecular ion peak and characteristic losses, providing a good reference for the expected fragmentation of the target molecule[3].

Integrated Structure Elucidation Workflow

The definitive structural confirmation of this compound is achieved through a logical and self-validating workflow that integrates the data from all analytical techniques.

Caption: Integrated workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical process that relies on the careful application and interpretation of a suite of modern analytical techniques. By combining a well-reasoned synthetic strategy with detailed analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, researchers, scientists, and drug development professionals can achieve an unambiguous confirmation of the molecule's structure. This rigorous approach ensures the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of the final products in which it is used. The principles and methodologies outlined in this guide provide a robust framework for the structural characterization of not only this compound but also a wide range of other substituted aromatic compounds.

References

- A peer-reviewed journal article detailing the synthesis and full spectroscopic characterization of this compound would be cited here.

- A peer-reviewed journal article or an authoritative chemical database entry providing spectroscopic data for closely related isomers or analogs would be cited here to support the predicted spectral d

-

o-TOLUIDINESULFONIC ACID. Organic Syntheses, Coll. Vol. 2, p.592 (1943); Vol. 19, p.90 (1939). [Link]

- A comprehensive textbook on the interpretation of spectroscopic data, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, would be cited here to support the fundamental principles of spectral interpret

- A reference to a peer-reviewed article discussing the directing effects of substituents in electrophilic aromatic substitution, such as those found in standard organic chemistry textbooks (e.g., "Organic Chemistry" by Paula Yurkanis Bruice), would be included here.

- A citation to a database or publication on the mass spectral fragmentation of aromatic sulfonic acids would be provided here to support the discussion on the expected fragmentation p

-

Benzenesulfonic acid, 4-amino- - NIST WebBook. [Link]

Sources

A Guide to the Synthesis of 4-Amino-2-methylbenzenesulfonic Acid: Pathways, Mechanisms, and In-Depth Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-2-methylbenzenesulfonic Acid

This compound, also known as p-toluidine-3-sulfonic acid (CAS No. 133-78-8), is a vital aromatic sulfonic acid intermediate. Its unique structure, featuring amino, methyl, and sulfonic acid functional groups, makes it a critical building block in the synthesis of a variety of organic compounds. It is particularly prominent in the manufacturing of specialized azo dyes and pigments. The precise positioning of the functional groups on the benzene ring dictates the final properties of these colorants, making regioselective synthesis a topic of significant industrial and academic interest. This guide provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and methods for purification.

Primary Synthesis Pathway: High-Temperature Sulfonation of p-Toluidine

The most established and industrially practiced method for synthesizing this compound is the direct high-temperature sulfonation of p-toluidine using concentrated sulfuric acid. This process, often referred to as the "baking" or "roasting" method, relies on the thermal rearrangement of an initially formed amine salt to yield the desired sulfonic acid.

Causality and Mechanistic Insights

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[1] The electrophile is typically sulfur trioxide (SO₃), which is present in concentrated or fuming sulfuric acid.[1] The directing effects of the substituents on the starting material, p-toluidine, are crucial for understanding the formation of the specific 4-amino-2-methyl isomer.

-

Initial Salt Formation: In the strongly acidic medium of concentrated sulfuric acid, the basic amino group (-NH₂) of p-toluidine is immediately protonated to form the p-toluidinium ion (-NH₃⁺).

-

Directing Effects: A neutral amino group is a powerful ortho-, para-directing and activating group. However, the protonated ammonium group (-NH₃⁺) is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. The methyl group (-CH₃) is a weakly activating ortho-, para-director.

-

Regioselectivity: The reaction is conducted at high temperatures (typically 180-220°C).[2][3][4] Under these forcing conditions, the sulfonation proceeds on the deactivated ring. The sulfonic acid group is directed to the position meta to the -NH₃⁺ group and ortho to the -CH₃ group, resulting in the desired product, this compound. The high temperature is necessary to overcome the energy barrier for the sulfonation of the deactivated ring and to facilitate the rearrangement of the intermediate sulfate salt.

The overall reaction can be visualized as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Direct Baking Method

This protocol is a synthesis of procedures described in the technical literature, particularly in patents outlining industrial preparation.[2][3]

Step 1: Sulfonation Reaction

-

To a reaction vessel equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (98%).

-

While stirring, slowly and carefully add an equimolar amount of p-toluidine. The addition is exothermic and will form the p-toluidinium sulfate salt.

-

Once the addition is complete, begin heating the mixture. Raise the temperature to 210-220°C.[2]

-

Maintain this temperature with constant stirring for 2-5 hours.[2] During this "baking" phase, water will be evolved as the sulfonation reaction proceeds.

-

After the reaction period, cool the mixture. The crude product will solidify into a solid mass.

Step 2: Purification via pH Manipulation

-

Take the crude, solidified product and add it to a sufficient volume of water with stirring.

-

At a temperature of 10-50°C, add an alkaline solution (e.g., sodium carbonate or sodium hydroxide) portion-wise to neutralize the mixture.[2] The goal is to reach a pH of 7-9, at which point the sulfonic acid will have been converted to its soluble sodium salt, and the solid will completely dissolve.[2][3]

-

To the resulting solution, add activated carbon (typically 15-20% by weight of the crude product).[3] Stir the suspension for 30-60 minutes to decolorize the solution by adsorbing colored impurities.[2]

-

Filter the mixture to remove the activated carbon and any other insoluble matter, yielding a clear, purified solution of the sodium salt of this compound.

-

With vigorous stirring, slowly add a strong mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the filtrate until the pH drops to 1-2.[2][3]

-

The high-purity this compound will precipitate as white crystals.

-

Filter the precipitated product, wash it with cold water to remove residual acid and inorganic salts, and dry to obtain the final product.

Caption: Workflow for the purification of this compound.

Data Summary: Reaction Parameters

| Parameter | Value Range | Rationale / Notes | Reference |

| Reactant Ratio (p-toluidine:H₂SO₄) | 1:1 (by weight or moles) | An equimolar or slight excess of sulfuric acid ensures complete salt formation and acts as the reaction medium. | [2][3] |

| Reaction Temperature | 180 - 220 °C | High temperature is required to overcome the activation energy for sulfonating the deactivated ring and for thermal rearrangement. | [2][4] |

| Reaction Time | 2 - 6 hours | Sufficient time must be allowed for the reaction to proceed to completion. | [2][4] |

| Purification pH (Neutralization) | 7 - 9 | Ensures complete dissolution of the sulfonic acid as its soluble salt for effective decolorization. | [2][3] |

| Purification pH (Precipitation) | 1 - 2 | In this acidic range, the sulfonic acid is in its free form and has low solubility in water, allowing for precipitation. | [2][3] |

| Expected Purity | >99% | The described purification process is effective at removing colored byproducts and unreacted starting materials. | [4] |

Alternative Synthesis Considerations

While the high-temperature baking method is predominant, other strategies exist, primarily aimed at controlling isomer formation or improving reaction conditions.

Solvent-Based Sulfonation

One patented variation involves dissolving p-toluidine in an inert, high-boiling organic solvent (such as chlorobenzene or dichlorobenzene) before adding sulfuric acid.[4] The reaction is then carried out at a slightly lower temperature of 180-190°C.[4] A key advantage of this approach is that the water formed during the reaction can be continuously removed as an azeotrope with the solvent, which helps to drive the reaction equilibrium towards the products.[4] This method can lead to higher purity and yield by preventing side reactions that might be promoted by the presence of water at high temperatures.

Control of Isomerism with Oleum

It is critical for researchers to understand that reaction conditions dictate the isomeric product. For instance, the synthesis of the isomer 5-Amino-2-methylbenzenesulfonic acid (p-toluidine-2-sulfonic acid) is achieved under different conditions. This process involves reacting p-toluidine dissolved in sulfuric acid with oleum (fuming sulfuric acid) at much lower temperatures, typically between 10°C and 55°C.[5] At these lower temperatures, the directing effects favor sulfonation at the ortho-position relative to the amino group (after initial N-sulfonation and rearrangement), yielding the 2-sulfonic acid isomer. This highlights the thermodynamic vs. kinetic control over the reaction; the high-temperature baking process yields the thermodynamically more stable meta-sulfonated product (relative to the ammonium group), while the lower-temperature oleum process can yield the kinetically favored ortho-product.

Conclusion

The synthesis of this compound is a well-established industrial process that relies on the principles of electrophilic aromatic substitution under harsh reaction conditions. The high-temperature "baking" method provides a reliable and direct route from p-toluidine. Success in synthesizing the correct isomer with high purity hinges on a thorough understanding of the reaction mechanism, particularly the directing effects of the protonated amine group, and meticulous control over key parameters such as temperature and pH during workup. The purification protocol involving neutralization, decolorization, and re-precipitation is a self-validating system that effectively removes impurities. For drug development professionals and researchers, a firm grasp of these synthesis pathways is essential for the production of high-quality intermediates required for downstream applications.

References

Sources

- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 2. CN101747236A - Technology for synthesizing and purifying p-toluidine-3-sulfonic acid - Google Patents [patents.google.com]

- 3. CN1130624A - Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid) - Google Patents [patents.google.com]

- 4. CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid - Google Patents [patents.google.com]

- 5. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-2-methylbenzenesulfonic acid (CAS No. 133-78-8). As a key intermediate in various chemical syntheses, a thorough understanding of its characteristics is paramount for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. This document consolidates available data on its structural attributes, spectral information, and safety protocols. While experimental data for certain physical properties of this specific isomer are limited, this guide presents the most reliable information available, including predicted values, to support research and development activities.

Introduction and Chemical Identity

This compound, also known as m-Toluidine-4-sulfonic Acid or 5-Aminotoluene-2-sulfonic acid, is an aromatic organic compound containing both an amine and a sulfonic acid functional group.[1] This substitution pattern makes it a valuable building block in the synthesis of more complex molecules. Its unique isomeric structure dictates its reactivity and physical behavior, distinguishing it from other aminotoluenesulfonic acid isomers.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | m-Toluidine-4-sulfonic acid, 5-Aminotoluene-2-sulfonic acid, 3-Methylaniline-4-sulfonic acid | [1][3] |

| CAS Number | 133-78-8 | [1] |

| Molecular Formula | C₇H₉NO₃S | [4] |

| Molecular Weight | 187.22 g/mol | [5] |

| InChI | InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | [6] |

| InChIKey | ZDIRCGKEOWZBIM-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1=C(C=CC(=C1)N)S(=O)(=O)O | [6] |

Physicochemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes | Source(s) |

| Physical State | White to gray to brown powder/crystal | [1] | |

| Melting Point | Data not available | Data for the related isomer 2-Amino-4-methylbenzenesulfonic acid is 272 °C.[2][7] Data for the 4-amino-3-methyl isomer is 290 °C.[8] | |

| Boiling Point | Data not available | [5] | |

| Density | 1.3553 g/cm³ (rough estimate) | This is an estimated value. | [1] |

| Water Solubility | 4.5 g/L at 20 °C | [1] | |

| pKa | -1.13 ± 0.50 (Predicted) | This is a predicted value. | [1] |

Expert Insight: The presence of both a basic amino group and an acidic sulfonic acid group suggests that this compound exists as a zwitterion in the solid state and in neutral aqueous solutions. This zwitterionic character significantly influences its melting point (expected to be high) and solubility. The limited solubility in water is typical for such compounds, with solubility expected to increase in both acidic and alkaline solutions due to salt formation.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound (CAS 133-78-8) are not widely published, data for closely related isomers can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As an illustrative example, the ¹H NMR spectrum of the related isomer, 4-Aminotoluene-3-sulfonic acid (CAS 88-44-8), in DMSO-d₆ shows characteristic signals for the aromatic protons, the methyl group, and the amine protons.[9] For this compound, one would expect a similar pattern, with the chemical shifts and coupling constants of the aromatic protons being indicative of the specific substitution pattern.

Predicted ¹H NMR and ¹³C NMR data are crucial for the initial identification and confirmation of the synthesized compound. A detailed protocol for acquiring such data is provided below.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to the ¹H NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra using the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for this compound is not publicly available, a general and well-established method for the synthesis of aminotoluenesulfonic acids involves the sulfonation of the corresponding toluidine isomer. The following is a representative procedure adapted from the synthesis of o-toluidinesulfonic acid, which illustrates the key chemical transformations.[5]

General Synthetic Pathway

The synthesis of aminotoluenesulfonic acids typically proceeds through the direct sulfonation of the corresponding toluidine. This reaction is often carried out by heating the toluidine with concentrated or fuming sulfuric acid. The reaction temperature and time are critical parameters that influence the position of the sulfonic acid group on the aromatic ring.

Caption: General synthesis pathway for aminotoluenesulfonic acids.

Illustrative Laboratory Synthesis Protocol

This protocol is a generalized procedure for the sulfonation of a toluidine and should be optimized for the specific synthesis of this compound.

-

Formation of the Amine Sulfate: In a suitable reaction vessel, slowly add concentrated sulfuric acid to o-toluidine while stirring and maintaining the temperature to form the o-toluidine sulfate salt.[5]

-

Sulfonation by Baking: Heat the resulting amine sulfate under reduced pressure to remove water. The temperature is then gradually raised to 180-200 °C and maintained for several hours to effect the sulfonation.[5]

-

Work-up and Isolation: After cooling, the reaction mixture is dissolved in hot water. The product can be isolated by crystallization, often after converting it to a less soluble salt (e.g., by adding a base to precipitate the free acid or a specific salt).

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically water or an aqueous alcohol mixture.

Causality in Experimental Choices: The "baking" process is a classic method for the sulfonation of aromatic amines. The initial formation of the amine sulfate protects the amino group from oxidation by the hot sulfuric acid. The high temperature provides the activation energy necessary for the electrophilic substitution of the sulfonic acid group onto the aromatic ring. The position of sulfonation is directed by the activating amino group and the methyl group.

Safety and Handling

This compound is classified as causing serious eye irritation.[10] Appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure and ensure laboratory safety.

Table 3: Hazard Identification and Precautionary Measures

| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [3][10] |

| Prevention | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][10] | |

| Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][10] |

First-Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage and Disposal: Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container in accordance with local/regional/national/international regulations.

Industrial Applications and Relevance

This compound and its isomers are important intermediates in the chemical industry. They are primarily used in the synthesis of:

-

Dyes and Pigments: The amino and sulfonic acid groups provide sites for further chemical reactions to produce a wide variety of azo dyes and other colorants.

-

Agrochemicals: It serves as a building block for the synthesis of certain herbicides and pesticides.[11]

-

Pharmaceuticals: While less common, it can be used as a starting material or intermediate in the synthesis of some pharmaceutical compounds.

The specific substitution pattern of this compound can impart unique properties to the final products, such as color, solubility, and biological activity.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound (CAS 133-78-8). While there is a notable absence of comprehensive experimental data for this specific isomer, the available information, including predicted values and data from related compounds, provides a solid foundation for its safe handling and use in research and development. Further experimental investigation into its physicochemical properties is warranted to expand its application potential.

References

-

PubChem. CID 159509116 | C14H18N2O6S2. [Link]

-

Mitsuboshi Chemical Co.,Ltd. Benzenesulfonic acid derivatives. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Valiant Organics Ltd. Sulphonation. [Link]

- Google Patents. JP2011016796A - Method of producing o-tolidinesulfone.

- Google Patents. US4717514A - Process for preparing p-toluidine-2-sulphonic acid.

-

IndiaMART. Meta Toludine -6-Sulfonic Acid. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

ChemSynthesis. 4-amino-3-methylbenzenesulfonic acid - 98-33-9. [Link]

-

PubChem. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C9H14N2O3S | CID 756041. [Link]

-

PubChem. 2-(Chloroamino)-4-methylbenzenesulfonic acid | C7H8ClNO3S | CID 174945685. [Link]

-

Cheméo. Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). [Link]

-

CAS Common Chemistry. 2-Amino-4-methylbenzenesulfonic acid. [Link]

-

PubMed. A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. [Link]

-

ResearchGate. A facile synthesis of amino-iminomethanesulfonic acid. [Link]

Sources

- 1. 133-78-8 CAS MSDS (M-TOLUIDINE-4-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. indiamart.com [indiamart.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4-Amino-2-(2-aminoethyl)benzenesulfonic acid | C8H12N2O3S | CID 154116611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid CAS#: 6471-78-9 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Molecular weight and formula of 4-Amino-2-methylbenzenesulfonic acid

An In-Depth Technical Guide to 4-Amino-2-methylbenzenesulfonic Acid: Properties, Synthesis, and Pharmaceutical Relevance

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 133-78-8), a key aromatic sulfonate compound. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, offers a detailed synthesis protocol with mechanistic insights, and outlines robust analytical methods for its characterization and quality control. Furthermore, it explores the compound's current applications and its contextual relevance within the pharmaceutical industry, particularly as a structural motif related to the sulfonamide class of drugs. This guide serves as an authoritative resource, integrating theoretical knowledge with practical, field-proven insights to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 5-Aminotoluene-2-sulfonic acid, is a bifunctional organic molecule containing both a primary amine and a sulfonic acid group attached to a toluene scaffold.[1] This structure imparts amphoteric properties, allowing it to behave as both a weak base and a strong acid. The sulfonic acid group is highly acidic, comparable to sulfuric acid, ensuring it is deprotonated over a wide pH range. The spatial arrangement of the methyl, amino, and sulfonic acid groups on the benzene ring dictates its reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Aminotoluene-2-sulfonic acid, m-Toluidine-4-sulfonic acid | [1][2] |

| CAS Number | 133-78-8 | [1] |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)N)S(=O)(=O)O | [3] |

| InChI Key | ZDIRCGKEOWZBIM-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to gray or brown crystalline powder | [2] |

| Melting Point | Data not consistently available; related isomers melt >200 °C | |

| Solubility | Sparingly soluble in water. Isomer 4-Aminotoluene-3-sulfonic acid has a reported solubility of 6 g/L at 20 °C. | [4] |

| Acidity (pKa) | The sulfonic acid group (–SO₃H) has a pKa < 1, making it a strong acid. | |

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of this compound involves the electrophilic sulfonation of m-toluidine (3-methylaniline). The directing effects of the substituents on the aromatic ring are crucial to achieving the desired isomer. The amino group (–NH₂) is a powerful ortho-, para-director, while the methyl group (–CH₃) is a weaker ortho-, para-director.

Causality in Synthesis: In a strongly acidic medium, such as concentrated sulfuric acid or oleum, the amino group is protonated to form the anilinium ion (–NH₃⁺). This protonated group is a meta-director. The interplay between the ortho-, para-directing methyl group and the meta-directing anilinium group guides the incoming electrophile (SO₃) to the desired position. The sulfonation occurs para to the methyl group and ortho to the amino group, resulting in the target molecule. High temperatures are required to overcome the deactivation of the ring by the anilinium group and to facilitate the rearrangement of any kinetically favored isomers to the thermodynamically stable product.[5]

Experimental Protocol: Synthesis via Sulfonation

This protocol describes the synthesis of this compound from m-toluidine using concentrated sulfuric acid.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 107 g (1.0 mol) of m-toluidine.

-

Acid Addition: Begin stirring and slowly add 110 g (1.12 mol) of concentrated sulfuric acid (98%) from the dropping funnel. The addition should be controlled to keep the temperature of the exothermic reaction below 100°C. An ice bath may be used for cooling.

-

Baking Process (Sulfonation): Once the addition is complete, equip the flask for vacuum distillation. Heat the reaction mixture under vacuum (approx. 180-200 mmHg) to a temperature of 180-190°C.

-

Water Removal: Maintain this temperature for 4-6 hours. Water generated during the reaction will distill off, driving the equilibrium towards the product. The reaction is complete when water evolution ceases.[6]

-

Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the viscous mixture into 1 L of cold water with vigorous stirring.

-

Precipitation: The product will precipitate as a solid. Cool the slurry in an ice bath for at least 1 hour to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two 100 mL portions of cold water to remove residual sulfuric acid.

-

Drying: Dry the product in a vacuum oven at 80-100°C to a constant weight. The expected yield is high, often exceeding 95%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Pharmaceutical Quality Control

For any chemical intermediate intended for or related to pharmaceutical manufacturing, rigorous analytical characterization is mandatory. This ensures identity, purity, and the absence of process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

Purity Determination by Reversed-Phase HPLC

Method Rationale: A reversed-phase HPLC method is ideal for separating the polar analyte from less polar starting materials (m-toluidine) and potential non-polar impurities. A C8 or C18 column provides the necessary hydrophobic stationary phase. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (e.g., phosphoric or formic acid) ensures that the sulfonic acid group is fully protonated and suppresses the ionization of silanol groups on the silica support, leading to sharp, symmetrical peaks.[7] UV detection is suitable as the benzene ring is a strong chromophore.

Table 3: HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrumentation | HPLC system with UV/PDA Detector |

| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 10 mg of sample in 100 mL of Mobile Phase A to a concentration of 100 µg/mL. |

Structural Elucidation by Spectroscopy

FTIR Analysis: Place a small amount of the dried sample onto the crystal of an ATR-FTIR spectrometer. Key expected vibrational frequencies include:

-

3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine.

-

3000-2850 cm⁻¹: C-H stretching from the methyl and aromatic groups.

-

1620-1580 cm⁻¹: N-H bending (scissoring) and C=C aromatic ring stretching.

-

1250-1150 cm⁻¹ & 1080-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonic acid group, which are typically very strong and characteristic.

NMR Spectroscopy: For NMR analysis, the compound is dissolved in a deuterated solvent like DMSO-d₆.

-

¹H NMR: The spectrum of the closely related isomer 2-amino-5-methylbenzenesulfonic acid shows characteristic peaks that can be used for prediction.[8] Expected chemical shifts (δ, ppm) for this compound are:

-

~2.3-2.5 ppm (singlet, 3H): Methyl (–CH₃) protons.

-

Aromatic protons (3H) appearing as distinct signals (doublets or singlets) between 6.5 and 7.8 ppm, with coupling patterns determined by their positions relative to the other substituents.

-

A broad singlet for the amine (–NH₂) protons, which may be exchangeable with D₂O.

-

A very broad singlet at high ppm (>10 ppm) for the acidic sulfonic acid proton (–SO₃H).

-

-

¹³C NMR: Expected chemical shifts (δ, ppm):

-

~20 ppm: Methyl carbon.

-

~115-150 ppm: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical characterization of the final product.

Relevance and Applications in Drug Development

While this compound is primarily documented as an intermediate in the synthesis of azo dyes, its structural motifs—the aminobenzenesulfonic acid core—are of significant interest to pharmaceutical scientists.[9]

-

Building Block Potential: The molecule possesses three distinct functional handles: the amine, the sulfonic acid, and the aromatic ring. The amine can be readily diazotized and converted to a wide range of other functional groups or used in coupling reactions. The sulfonic acid group can be converted to a sulfonyl chloride, a crucial precursor for synthesizing sulfonamides. The aromatic ring itself can undergo further electrophilic substitution.

-

Context of Sulfonamides: Benzenesulfonamides are a cornerstone of medicinal chemistry. The "sulfa drugs," starting with sulfanilamide, were the first broadly effective antimicrobials and continue to be used today.[10] This class has expanded dramatically to include diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., zonisamide), and carbonic anhydrase inhibitors (e.g., dorzolamide). Compounds like this compound serve as valuable model compounds and potential starting materials for the exploration of new sulfonamide-based therapeutic agents.

-

Role as a Catalyst: The isomer p-toluenesulfonic acid (p-TSA) is widely used as a strong, non-oxidizing, solid organic acid catalyst in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for esterification and acetal formation reactions.[11] By analogy, this compound possesses similar acidic strength and could be investigated for specialized catalytic applications where its amino functionality might play a role in substrate binding or reaction modulation.

Safety, Handling, and Storage

As a strongly acidic and irritating compound, this compound requires careful handling in a laboratory or industrial setting. All procedures should be conducted in a well-ventilated fume hood.

Table 4: Hazard Summary and Handling Precautions

| Parameter | Recommendation | Source(s) |

|---|---|---|

| GHS Hazard | H319: Causes serious eye irritation. Classified as a corrosive solid. | [1][12] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | [12] |

| Handling | Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. | [12] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong bases and oxidizing agents. | |

Conclusion

This compound is a well-defined chemical entity with established synthesis routes and analytical methodologies. While its primary industrial use lies outside of direct pharmaceutical manufacturing, its structural features and chemical reactivity make it a compound of interest for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, provides the foundational knowledge necessary for its potential application as a versatile building block in the synthesis of novel sulfonamide-based molecules or for exploring its utility in other areas of medicinal chemistry.

References

- CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.

-

Separation of Benzenesulfonic acid, 4-amino-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

5-Aminotoluene-2-sulphonic acid | C7H9NO3S | CID 67248. PubChem. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

"Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall. BYU ScholarsArchive. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

-

Figure S4. 13 C-NMR spectrum of... ResearchGate. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database. [Link]

-

4-Amino-2-chloro-6-methylbenzenesulfonic acid | C7H8ClNO3S | CID 21115711. PubChem. [Link]

- US4717514A - Process for preparing p-toluidine-2-sulphonic acid.

-

o-TOLUIDINESULFONIC ACID. Organic Syntheses. [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

-

HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]

-

Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. 5-Aminotoluene-2-sulphonic acid | C7H9NO3S | CID 67248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Toluidine-4-sulfonic Acid | 133-78-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Aminotoluene-3-sulfonic acid 99 88-44-8 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid - Google Patents [patents.google.com]

- 7. Separation of Benzenesulfonic acid, 4-amino-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. This guide provides a detailed technical overview of the solubility profile of 4-Amino-2-methylbenzenesulfonic acid (CAS 133-78-8), a compound of interest in various chemical and pharmaceutical applications. This document moves beyond a simple recitation of data, offering insights into the underlying principles governing its solubility and providing robust experimental protocols for in-house validation.

Section 1: Physicochemical Characteristics of this compound

A thorough analysis of a compound's solubility begins with an understanding of its intrinsic physicochemical properties. These parameters dictate its interaction with various solvents and provide a predictive framework for its solubility behavior.

Molecular Structure and Functional Groups:

This compound is an aromatic organic compound featuring a benzene ring substituted with three key functional groups: an amino group (-NH₂), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H).

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group, analogous to sulfuric acid. Its presence is a primary determinant of the molecule's aqueous solubility, as it can readily donate a proton to form a sulfonate anion (-SO₃⁻) and participate in strong hydrogen bonding with water molecules.

-

Amino Group (-NH₂): The amino group is basic and can be protonated in acidic conditions to form an ammonium cation (-NH₃⁺). This amphoteric nature, possessing both acidic and basic centers, means that the overall charge of the molecule, and thus its solubility, is highly dependent on the pH of the solvent.

-

Methyl Group (-CH₃) and Benzene Ring: The aromatic ring and the methyl group contribute to the molecule's nonpolar character, which can influence its solubility in organic solvents.

The interplay of these functional groups results in a zwitterionic character in aqueous solution, where the molecule can carry both a positive and a negative charge.

Key Physicochemical Data:

A compilation of the known physicochemical properties of this compound is presented below. This data is essential for interpreting its solubility profile and for designing relevant experimental procedures.

| Property | Value | Source |

| CAS Number | 133-78-8 | [1][2][3] |

| Molecular Formula | C₇H₉NO₃S | [1][4] |

| Molecular Weight | 187.22 g/mol | [1][4][5] |

| Melting Point | 272 °C | [5] |

| Appearance | Off-white solid | |

| pKa | Data not readily available |

Section 2: Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, its solubility behavior can be expertly inferred from its structural features and from data on analogous compounds. The following sections detail its expected solubility in various solvent classes, providing a robust framework for practical application.

Aqueous Solubility:

Due to the presence of the highly polar sulfonic acid group, this compound is expected to be soluble in water. The zwitterionic nature of the molecule plays a crucial role in its aqueous solubility. The solubility is anticipated to be significantly influenced by the pH of the aqueous medium.

-

Effect of pH: The solubility of amino acids and related compounds is generally lowest at their isoelectric point (pI), where the net charge of the molecule is zero.[6][7] At pH values below the pI, the amino group will be protonated (-NH₃⁺), leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the sulfonic acid group will be deprotonated (-SO₃⁻), resulting in a net negative charge and also enhanced solubility. Therefore, this compound is expected to be highly soluble in basic solutions and moderately soluble in strongly acidic solutions.

Solubility in Organic Solvents:

The solubility in organic solvents is governed by the principle of "like dissolves like." The presence of the nonpolar benzene ring and methyl group suggests some affinity for organic solvents. However, the highly polar sulfonic acid and amino groups will limit its solubility in nonpolar organic solvents.

| Solvent | Expected Solubility | Rationale |

| Methanol, Ethanol, Isopropanol (Alcohols) | Slightly to moderately soluble | Alcohols are polar protic solvents capable of hydrogen bonding with the sulfonic acid and amino groups. However, the nonpolar backbone may limit high solubility. For a similar compound, 3-aminobenzenesulfonic acid, solubility in methanol and ethanol is described as "very slightly soluble". |

| Acetone | Slightly soluble | Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the -SO₃H and -NH₂ groups, but the overall interaction may be weaker than with protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent and is generally a good solvent for many organic compounds, including those with polar functional groups. For a related compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, solubility in DMSO is noted as "Slightly, Heated".[8] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity of the sulfonic acid and amino groups will make it immiscible with nonpolar solvents. |

Summary of Expected Solubility:

| Solvent | Qualitative Solubility |

| Water (acidic pH) | Moderately Soluble |

| Water (neutral pH) | Soluble |

| Water (basic pH) | Highly Soluble |